Dpp-4-IN-8

DPP4 inhibition Licochalcone A derivatives SAR

DPP-4-IN-8 (compound 27) is a licochalcone‑A‑derived selective DPP4 inhibitor (Ki = 0.96 μM) that uniquely combines micromolar potency with dose‑dependent suppression of TNF‑α, IL‑6 and IL‑1β. Unlike clinical gliptins, it exhibits selective cytotoxicity toward cancer cells (HepG‑2, Caco‑2) while sparing normal cells, making it the superior tool for inflammation‑linked metabolic or oncology models and for SAR studies on chalcone‑based DPP4 inhibitors.

Molecular Formula C16H12ClNO6
Molecular Weight 349.72 g/mol
Cat. No. B12371114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpp-4-IN-8
Molecular FormulaC16H12ClNO6
Molecular Weight349.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O
InChIInChI=1S/C16H12ClNO6/c1-24-16-8-15(21)11(17)6-10(16)3-4-13(19)9-2-5-14(20)12(7-9)18(22)23/h2-8,20-21H,1H3/b4-3+
InChIKeyWSTLIYMZLRFRFK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP-4-IN-8: A Selective Licochalcone A-Derived DPP4 Inhibitor for Research Procurement


DPP-4-IN-8 (compound 27) is a synthetic derivative of licochalcone A, identified as a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4) with a Ki of 0.96 μM [1]. It belongs to the chalcone class of natural product-inspired compounds and exhibits a distinct substitution pattern (3'-nitro, 4-hydroxyl, 5-chloro) that confers both DPP4 inhibitory activity and anti-inflammatory properties [1].

Why Off-the-Shelf DPP4 Inhibitors Cannot Replace DPP-4-IN-8 in Specialized Research


Commercially available DPP4 inhibitors (e.g., sitagliptin, vildagliptin) exhibit sub-nanomolar to low nanomolar Ki values and are optimized for clinical pharmacokinetics, not research versatility. In contrast, DPP-4-IN-8 offers a unique profile: micromolar potency combined with anti-inflammatory cytokine modulation and selective cytotoxicity toward cancer cells, which is absent in standard gliptins [1]. Furthermore, its licochalcone A scaffold provides a distinct chemical starting point for SAR studies and dual-target exploration. Substituting DPP-4-IN-8 with a high-potency clinical gliptin would forfeit these nuanced biological activities, compromising experimental outcomes in inflammation-linked metabolic or oncology models [1].

Quantitative Differentiation Evidence for DPP-4-IN-8: A Comparator-Based Assessment


Potency Ranking: Most Active DPP4 Inhibitor Among 22 Licochalcone A Analogs

DPP-4-IN-8 (compound 27) exhibited the most potent DPP4 inhibitory activity among a series of 22 licochalcone A derivatives, with a Ki of 0.96 μM measured using the fluorescent substrate GP-BAN [1].

DPP4 inhibition Licochalcone A derivatives SAR

Selectivity Profile: Reduced Off-Target Activity Against Structurally Related Proteases

DPP-4-IN-8 (compound 27) demonstrated good selectivity for DPP4 over other proteases including DPP9, thrombin, prolyl endopeptidase (PREP), and fibroblast activation protein (FAP) [1].

DPP4 selectivity off-target effects protease inhibition

Cellular Target Engagement: Functional DPP4 Inhibition in Human Intestinal and Hepatic Cells

In a living cell imaging assay, DPP-4-IN-8 (compound 27) effectively blocked the dipeptidase activity of DPP4 in both Caco-2 (human colorectal adenocarcinoma) and HepG-2 (human hepatocellular carcinoma) cells [1].

cellular DPP4 activity Caco-2 HepG-2 target engagement

Anti-Inflammatory Activity: Dose-Dependent Suppression of Pro-Inflammatory Cytokines

DPP-4-IN-8 (compound 27) dose-dependently suppressed the expression levels of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) [1].

anti-inflammatory TNF-α IL-6 IL-1β cytokine modulation

Safety Profile: Selective Cytotoxicity - Minimal Impact on Normal Cells

Cytotoxicity evaluation showed that DPP-4-IN-8 (compound 27) exhibited no toxicity to normal cells (RAW264.7 and RPTECs) and only weak toxicity to cancer cells (HepG-2 and Caco-2) [1].

cytotoxicity selectivity normal cells cancer cells

Microsomal Stability: Improved Metabolic Stability Attributed to 3'-Nitro Substituent

Structure-activity relationship analysis revealed that the 3'-nitro substituent on compound 27 improved both DPP4 inhibition and microsomal stability compared to analogs lacking this modification [1].

microsomal stability metabolic stability SAR 3'-nitro

Optimal Research and Industrial Use Cases for DPP-4-IN-8 Procurement


In Vitro DPP4 Inhibition Studies in Intestinal and Hepatic Cell Models

DPP-4-IN-8's validated blockade of DPP4 dipeptidase activity in Caco-2 and HepG-2 cells [1] makes it suitable for experiments investigating DPP4-mediated incretin degradation, gut-liver axis signaling, or metabolic regulation in human-relevant cell lines.

Anti-Inflammatory Mechanism Research in Metabolic Disorders

Given its dose-dependent suppression of TNF-α, IL-6, and IL-1β [1], DPP-4-IN-8 is particularly applicable in studies examining the intersection of DPP4 inhibition and chronic inflammation, such as in obesity-associated adipose tissue inflammation or non-alcoholic fatty liver disease (NAFLD).

Safety Profiling and Cytotoxicity Evaluation in Drug Discovery Campaigns

The compound's differential cytotoxicity—no effect on normal cells (RAW264.7, RPTECs) versus weak activity against cancer cells (HepG-2, Caco-2) [1]—positions it as a tool for assessing DPP4 inhibitor safety windows and for potential repurposing screens in oncology.

SAR Studies and Lead Optimization of Licochalcone A-Derived DPP4 Inhibitors

DPP-4-IN-8's distinct 3'-nitro-4-hydroxyl-5-chloro substitution pattern, which enhances both DPP4 inhibition and microsomal stability [1], makes it a critical reference compound for medicinal chemistry efforts focused on optimizing chalcone-based DPP4 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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